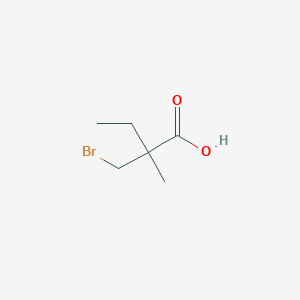

2-(Bromomethyl)-2-methylbutanoic acid

Description

2-(Bromomethyl)-2-methylbutanoic acid is a brominated carboxylic acid with the molecular formula C₆H₁₁BrO₂ (inferred from structural analogs). It features a bromomethyl (-CH₂Br) group and a methyl (-CH₃) group attached to the second carbon of a butanoic acid backbone. This compound is structurally related to 2-methylbutanoic acid but differs by the substitution of a hydrogen atom with a bromomethyl group.

Properties

CAS No. |

58230-48-1 |

|---|---|

Molecular Formula |

C6H11BrO2 |

Molecular Weight |

195.05 g/mol |

IUPAC Name |

2-(bromomethyl)-2-methylbutanoic acid |

InChI |

InChI=1S/C6H11BrO2/c1-3-6(2,4-7)5(8)9/h3-4H2,1-2H3,(H,8,9) |

InChI Key |

DJBZYDYLSLDQRW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CBr)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-methylbutanoic acid typically involves the bromination of 2-methylbutanoic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of 2-(Bromomethyl)-2-methylbutanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-2-methylbutanoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo dehydrobromination to form alkenes.

Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in solvents like tetrahydrofuran (THF) are employed.

Major Products:

Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or ethers can be formed.

Elimination Products: Alkenes such as 2-methyl-2-butene are typical products of elimination reactions.

Scientific Research Applications

2-(Bromomethyl)-2-methylbutanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through bromomethylation reactions.

Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-methylbutanoic acid primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce functional groups into target molecules. The carboxylic acid group can also participate in acid-base reactions, further expanding its utility in chemical transformations .

Comparison with Similar Compounds

Table 1: Key Properties of 2-(Bromomethyl)-2-Methylbutanoic Acid and Analogous Compounds

Photostability and Degradation

2-Methylbutanoic acid derivatives are prone to photodegradation. For instance, clinofibrate degrades under UV light, releasing 2-methylbutanoic acid as a byproduct .

Research Findings and Data

Market and Industrial Demand

The global market for 2-methylbutanoic acid is growing, driven by demand in flavors, agrochemicals, and pharmaceuticals . Brominated analogs could fill niche roles in specialty chemicals but face regulatory hurdles due to bromine’s environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.